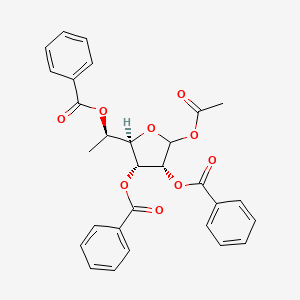
AC-099 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AC-099 (hydrochloride) is a selective full agonist of the neuropeptide FF2 receptor (NPFF2R) and a partial agonist of the neuropeptide FF1 receptor (NPFF1R). It is known for its ability to reverse opioid-induced nociceptive sensitization, making it a valuable compound for studying neurological processes .
準備方法
The synthesis of AC-099 (hydrochloride) involves several steps, typically starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk .
化学反応の分析
AC-099 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
AC-099 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in studies related to neuropeptide receptors and their role in neurological processes.
Medicine: Investigated for its potential therapeutic effects in reversing opioid-induced nociceptive sensitization.
Industry: Utilized in the development of new drugs and therapeutic agents targeting neuropeptide receptors .
作用機序
The mechanism of action of AC-099 (hydrochloride) involves its binding to the neuropeptide FF2 receptor (NPFF2R) as a full agonist and to the neuropeptide FF1 receptor (NPFF1R) as a partial agonist. This binding leads to the activation of specific molecular pathways that reverse opioid-induced nociceptive sensitization. The molecular targets and pathways involved include the modulation of neurotransmitter release and the regulation of pain signaling pathways .
類似化合物との比較
AC-099 (hydrochloride) is unique in its selective agonist activity towards NPFF2R and partial agonist activity towards NPFF1R. Similar compounds include:
DF-1012: A structural analog used in the study of asthma and cough.
GW438014A: A selective antagonist of the NPY-Y5 receptor.
SF-22: A neuropeptide Y receptor antagonist with potential anti-inflammatory activity.
These compounds share some structural similarities but differ in their specific receptor targets and biological activities, highlighting the unique properties of AC-099 (hydrochloride).
特性
分子式 |
C9H9Cl2F3N4 |
|---|---|
分子量 |
301.09 g/mol |
IUPAC名 |
2-[(E)-[4-chloro-3-(trifluoromethyl)phenyl]methylideneamino]guanidine;hydrochloride |
InChI |
InChI=1S/C9H8ClF3N4.ClH/c10-7-2-1-5(4-16-17-8(14)15)3-6(7)9(11,12)13;/h1-4H,(H4,14,15,17);1H/b16-4+; |
InChIキー |
OMYOUCJVJYJITH-CQCNNJTASA-N |
異性体SMILES |
C1=CC(=C(C=C1/C=N/N=C(N)N)C(F)(F)F)Cl.Cl |
正規SMILES |
C1=CC(=C(C=C1C=NN=C(N)N)C(F)(F)F)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


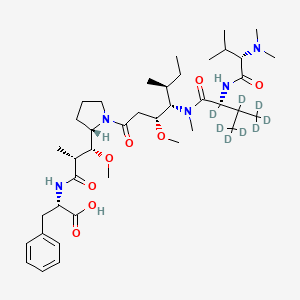

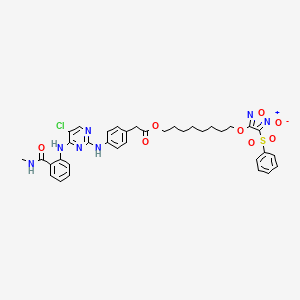
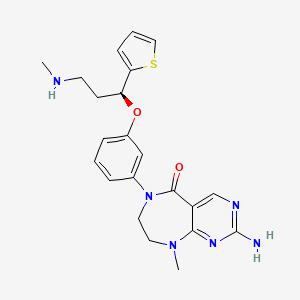

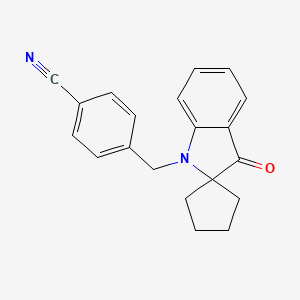
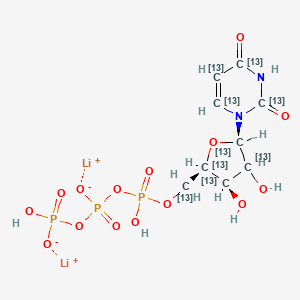
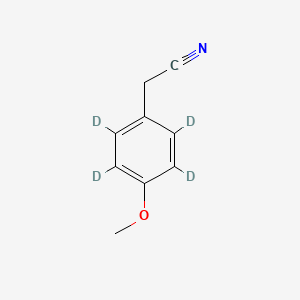
![3-benzyl-N-methyl-6,7,8,9-tetrahydro-5H-pyrido[3,4-d]azepin-1-amine](/img/structure/B12388657.png)
![2-Benzothiazolamine, N-propyl-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-](/img/structure/B12388658.png)


![2-[(2R,3S,4S,5R,6S)-2,4-dihydroxy-6-[(1R)-1-[(2S,5S,7R,8R,9S)-7-hydroxy-2-[(2R,5R)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-3-methyloxan-2-yl]acetic acid](/img/structure/B12388674.png)
